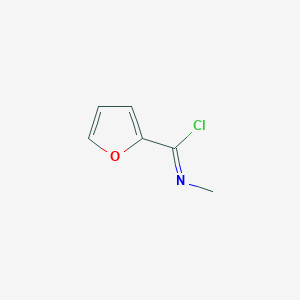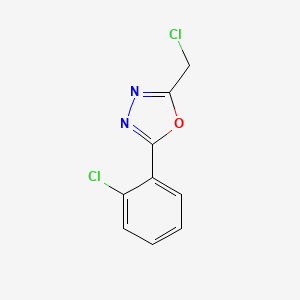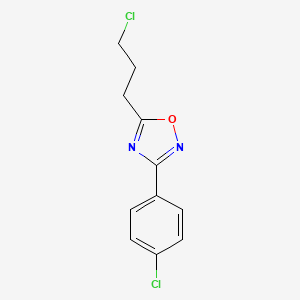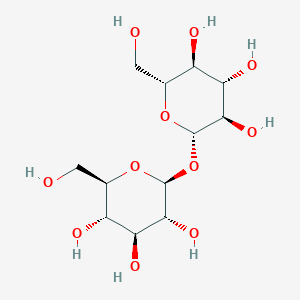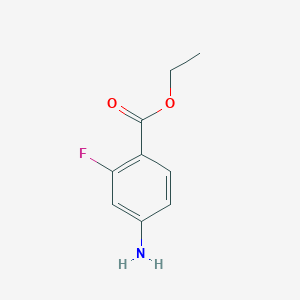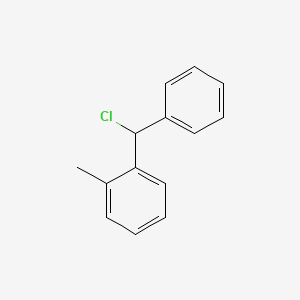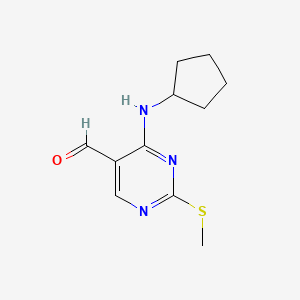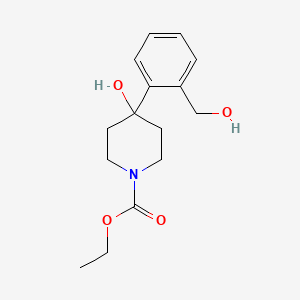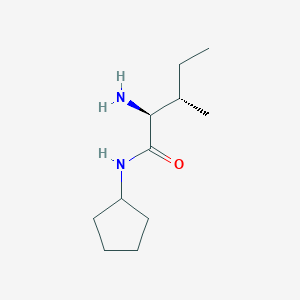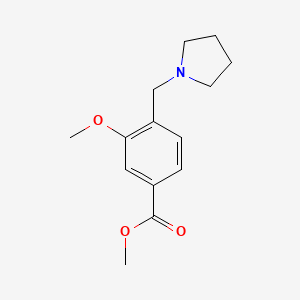
2,2-Dimethylbutane-1,4-diol
説明
2,2-Dimethylbutane-1,4-diol is a chemical compound with the molecular formula C6H14O2 . It has an average mass of 118.174 Da and a monoisotopic mass of 118.099380 Da . It is a yellow to brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylbutane-1,4-diol consists of 8 atoms and 7 bonds . The InChI code for the compound is 1S/C6H14O2/c1-6(2,5-8)3-4-7/h7-8H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
2,2-Dimethylbutane-1,4-diol has a molecular weight of 118.18 . It is a yellow to brown sticky oil to semi-solid substance . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
1. Catalytic Hydrogenation of 2-Butyne-1,4-diol
- Application Summary : The reaction pathway for hydrogenation of 2-butyne-1,4-diol involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .
- Methods of Application : Studies on designing various catalyst systems including colloidal as well supported palladium nanoparticles for the hydrogenation of butynediol, role of additives, catalyst pretreatment, kinetic studies have been presented .
- Results or Outcomes : Almost complete selectivity to the intermediate olefinic diol was achieved with 1% Pd/CaCO3_NH3 catalyst system . Nanostructure palladium both colloidal as well as supported catalysts showed a very high catalytic activity (10-40 times more) in the hydrogenation 2-butyne-1,4-diol to cis-2-butene-1,4-diol compared with the corresponding conventional Pd catalysts .
2. Selective Hydrogenation of 2-Butyne-1,4-diol
- Application Summary : Selective hydrogenation of 2-butyne-1,4-diol (BYD) to 2-butene-1,4-diol (BED) is important for chemical industries .
- Methods of Application : A low concentration (0.5 wt%) of platinum (Pt) was deposited onto a silicon carbide (SiC) support by an incipient wetness impregnation approach .
- Results or Outcomes : The as-obtained catalyst exhibited efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (single exposure) with the central nervous system being the target organ . It may cause drowsiness or dizziness .
特性
IUPAC Name |
2,2-dimethylbutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,5-8)3-4-7/h7-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSZUUPRBBBHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447090 | |
| Record name | 2,2-dimethylbutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylbutane-1,4-diol | |
CAS RN |
32812-23-0 | |
| Record name | 2,2-dimethylbutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)
